
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a cyano group, and a glycinamide moiety, making it a versatile candidate for numerous chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide can be achieved through several methods. One common approach involves the reaction of 4-amino-3-cyanophenylboronic acid pinacol ester with N,N~2~,N~2~-trimethylglycinamide under microwave-assisted conditions . This method is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis, which allows for the rapid and efficient production of significant quantities. The use of continuous flow reactors can further enhance the scalability and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-Aryl-3-Cyano-1,2-Dihydropyrimido-[1,2-a]Benzimidazoles: These compounds share the amino and cyano groups and have shown notable anticancer activity.
4-Cyano Pyrazole: Similar in having a cyano group, this compound is used in various chemical syntheses.
(4-Amino-3-cyanophenyl)boronic acid pinacol ester: Shares the amino and cyano groups and is used as a precursor in organic synthesis.
Uniqueness
N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
652139-79-2 |
|---|---|
Fórmula molecular |
C12H16N4O |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
N-(4-amino-3-cyanophenyl)-2-(dimethylamino)-N-methylacetamide |
InChI |
InChI=1S/C12H16N4O/c1-15(2)8-12(17)16(3)10-4-5-11(14)9(6-10)7-13/h4-6H,8,14H2,1-3H3 |
Clave InChI |
VQQDLVAJOYBLQT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=O)N(C)C1=CC(=C(C=C1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)
![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)

![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)
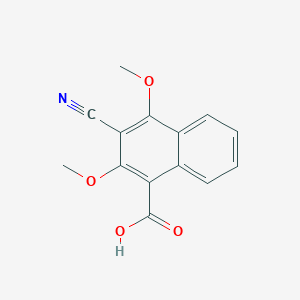
![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)

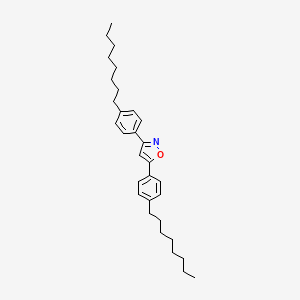
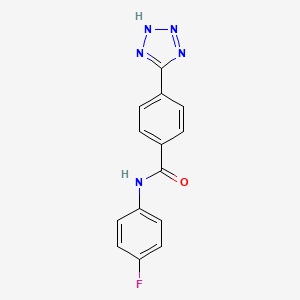
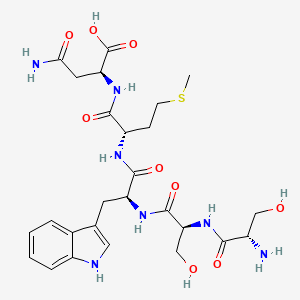
![Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury](/img/structure/B12542071.png)
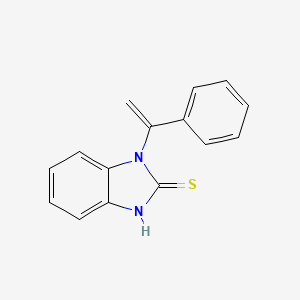

![4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12542083.png)
